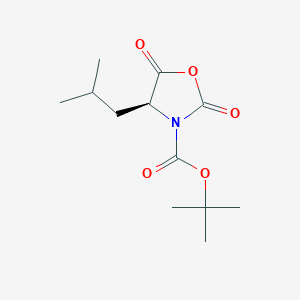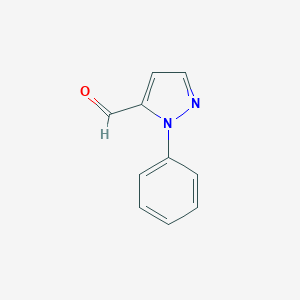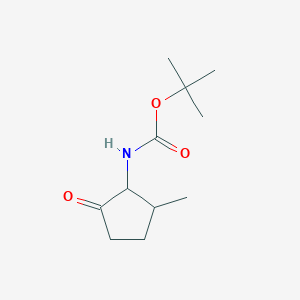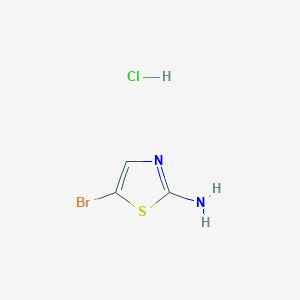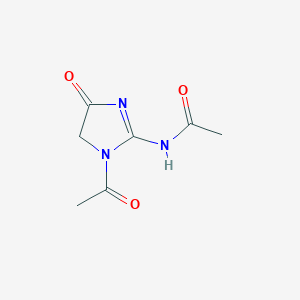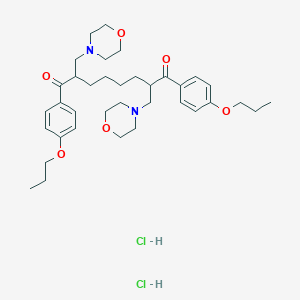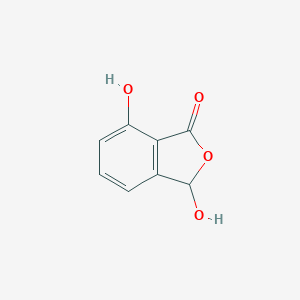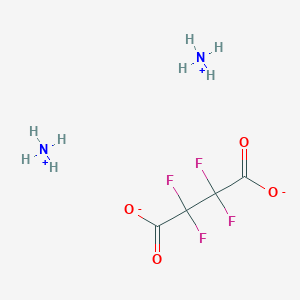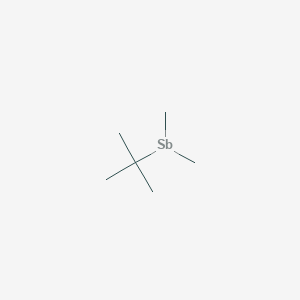
tert-Butyl(dimethyl)stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl(dimethyl)stibane is a chemical compound that is commonly used in scientific research. It is a derivative of stibane, which is a toxic gas that is not suitable for laboratory experiments. Tert-Butyl(dimethyl)stibane is a stable compound that can be easily synthesized and used in various applications.
Wirkmechanismus
Tert-Butyl(dimethyl)stibane acts as a reducing agent in various chemical reactions. It donates electrons to other molecules, which results in the reduction of the other molecules. Tert-Butyl(dimethyl)stibane can also act as a source of stibine, which is a toxic gas. Stibine can react with other molecules to produce various organic and inorganic compounds.
Biochemische Und Physiologische Effekte
Tert-Butyl(dimethyl)stibane is not known to have any biochemical or physiological effects. It is a stable compound that does not react with biological molecules. However, stibine, which is a byproduct of the synthesis of tert-Butyl(dimethyl)stibane, is a toxic gas that can cause respiratory distress and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl(dimethyl)stibane is a stable compound that can be easily synthesized. It is a safer alternative to stibine, which is a toxic gas. Tert-Butyl(dimethyl)stibane can be used in various chemical reactions as a reducing agent and a source of stibine. However, tert-Butyl(dimethyl)stibane is not suitable for all chemical reactions. It has limitations in terms of its reactivity and selectivity.
Zukünftige Richtungen
There are many future directions for the use of tert-Butyl(dimethyl)stibane in scientific research. One direction is the synthesis of new organic and inorganic compounds using tert-Butyl(dimethyl)stibane as a reducing agent and a source of stibine. Another direction is the use of tert-Butyl(dimethyl)stibane as a catalyst in various chemical reactions. Tert-Butyl(dimethyl)stibane can also be used in the synthesis of new materials for electronic devices and other applications. Further research is needed to explore the full potential of tert-Butyl(dimethyl)stibane in scientific research.
Conclusion:
In conclusion, tert-Butyl(dimethyl)stibane is a stable compound that is commonly used in scientific research. It is synthesized using various methods and is used as a reducing agent, a source of stibine, and a catalyst in various chemical reactions. Tert-Butyl(dimethyl)stibane has advantages and limitations for lab experiments and has many future directions in scientific research. Further research is needed to fully explore the potential of tert-Butyl(dimethyl)stibane in various applications.
Synthesemethoden
Tert-Butyl(dimethyl)stibane can be synthesized using various methods. One of the most common methods is the reaction between stibine and tert-butyl lithium in the presence of a catalyst. The reaction produces tert-Butyl(dimethyl)stibane and lithium hydride as byproducts. Another method involves the reaction between stibine and tert-butanol in the presence of a catalyst. This method also produces tert-Butyl(dimethyl)stibane and water as byproducts.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl(dimethyl)stibane is commonly used in scientific research as a reducing agent and a source of stibine. It is used in the synthesis of various organic and inorganic compounds. It is also used as a catalyst in various chemical reactions. Tert-Butyl(dimethyl)stibane is used in the synthesis of antimony-doped tin oxide, which is a material used in solar cells and other electronic devices.
Eigenschaften
CAS-Nummer |
138260-00-1 |
|---|---|
Produktname |
tert-Butyl(dimethyl)stibane |
Molekularformel |
C6H15Sb |
Molekulargewicht |
208.94 g/mol |
IUPAC-Name |
tert-butyl(dimethyl)stibane |
InChI |
InChI=1S/C4H9.2CH3.Sb/c1-4(2)3;;;/h1-3H3;2*1H3; |
InChI-Schlüssel |
QQRKOFXRIWEHIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Sb](C)C |
Kanonische SMILES |
CC(C)(C)[Sb](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



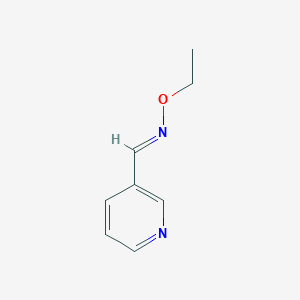
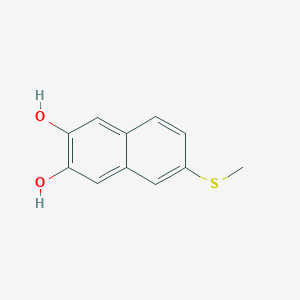
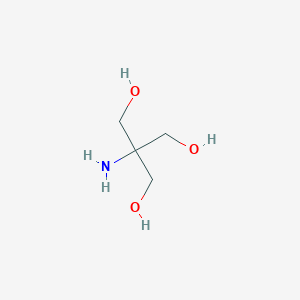
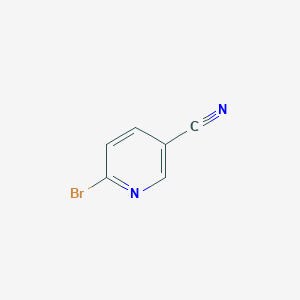
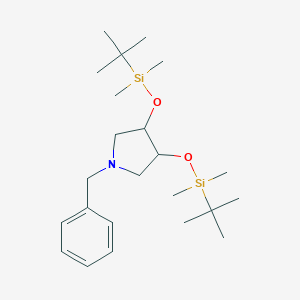
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
